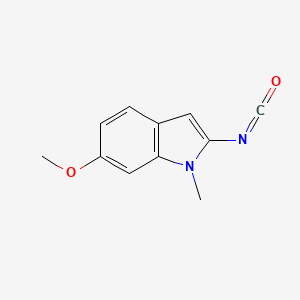
2-isocyanato-6-methoxy-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isocyanato-6-methoxy-1-methyl-1H-indole is a chemical compound with the molecular formula C11H10N2O2. It is an indole derivative, which means it contains the indole ring system, a common structure in many natural products and pharmaceuticals. This compound is characterized by the presence of an isocyanate group (-N=C=O) at the 2-position, a methoxy group (-OCH3) at the 6-position, and a methyl group (-CH3) at the 1-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isocyanato-6-methoxy-1-methyl-1H-indole typically involves the introduction of the isocyanate group onto a pre-formed indole ring. One common method is the reaction of 6-methoxy-1-methylindole with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes elimination to form the isocyanate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, alternative methods such as the use of safer reagents or catalysts may be employed to reduce the environmental impact and improve the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-isocyanato-6-methoxy-1-methyl-1H-indole can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Substitution Reactions: Halogenating agents, acids, or bases can facilitate substitution reactions on the indole ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic addition to the isocyanate group.
Substituted Indoles: Formed from substitution reactions on the indole ring.
Applications De Recherche Scientifique
2-isocyanato-6-methoxy-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-isocyanato-6-methoxy-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with proteins or enzymes through the reactive isocyanate group, forming covalent bonds with nucleophilic residues such as lysine or cysteine. This can lead to the inhibition or modification of the target protein’s function. The methoxy and methyl groups may also influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-isocyanato-1-methyl-1H-indole: Lacks the methoxy group at the 6-position.
6-methoxy-1-methyl-1H-indole: Lacks the isocyanate group at the 2-position.
2-isocyanato-6-methoxyindole: Lacks the methyl group at the 1-position.
Uniqueness
2-isocyanato-6-methoxy-1-methyl-1H-indole is unique due to the combination of the isocyanate, methoxy, and methyl groups on the indole ring. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-isocyanato-6-methoxy-1-methylindole |
InChI |
InChI=1S/C11H10N2O2/c1-13-10-6-9(15-2)4-3-8(10)5-11(13)12-7-14/h3-6H,1-2H3 |
Clé InChI |
KUMDBJHRFMTOHX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=C1C=C(C=C2)OC)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


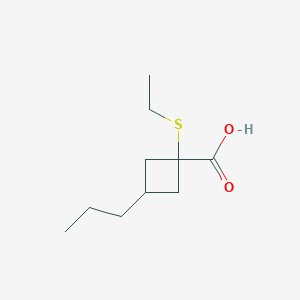

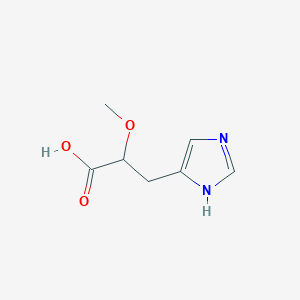
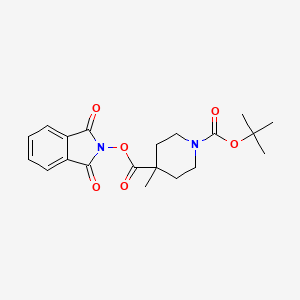
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)

![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
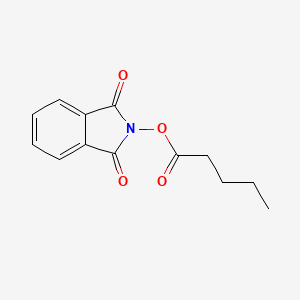

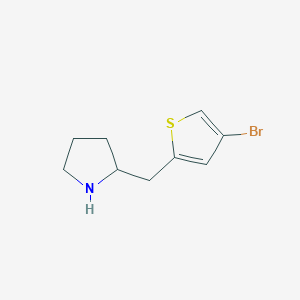
![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
![2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
